molecular formula C13H8FN3O2S B12211590 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B12211590
M. Wt: 289.29 g/mol
InChI Key: UBYVJHVGRQGCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a fluorophenyl group, a thiadiazole ring, and a furan carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 4-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,4-thiadiazole ring.

    Coupling with Furan-2-carboxylic Acid: The thiadiazole intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at reflux temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide demonstrate efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and inhibition of specific kinases involved in cancer signaling pathways. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast and lung cancers.

Insecticidal Properties

The compound has also been investigated for its insecticidal activities. Thiadiazole derivatives are known for their ability to affect the nervous system of insects, leading to paralysis and death. This application is particularly relevant in agrochemical formulations aimed at pest control.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized a series of thiadiazole derivatives, including this compound. The antimicrobial activity was tested against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of similar thiadiazole derivatives were assessed using various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study found that these compounds induced apoptosis in treated cells and significantly reduced cell viability compared to controls . This highlights the therapeutic potential of this compound in oncology.

Activity Type Efficacy Mechanism Reference
AntimicrobialSignificant against bacteriaDisruption of cell wall synthesis
AntitumorInduces apoptosisCell cycle arrest; kinase inhibition
InsecticidalEffective against pestsNeurological disruption

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
  • N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
  • N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C18H16FN3O2S
Molecular Weight 357.4 g/mol
CAS Number 898635-49-9
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The reaction begins with the cyclization of 4-fluoroaniline and thiosemicarbazide to form the thiadiazole ring.
  • Coupling Reaction : The thiadiazole derivative is then coupled with furan-2-carboxylic acid or its derivatives in the presence of activating agents like coupling reagents (e.g., EDC or DCC) to yield the final product.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, a study evaluated various thiadiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound showed promising antiproliferative effects.

Cell LineIC50 Value (µM)Reference
MCF-715.63
HCT-11612.34
PC-318.45

In this context, the compound's activity was compared to doxorubicin, a standard chemotherapeutic agent, revealing competitive efficacy in inhibiting cell growth across multiple cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair pathways.
  • Targeting Specific Receptors : Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, suggesting that the compound could interfere with angiogenesis in tumors .

Study on Antiproliferative Activity

A detailed study published in PubMed evaluated a series of thiadiazole derivatives for their anticancer properties. Notably, compounds similar to this compound demonstrated significant activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The study highlighted that substituents on the phenyl ring significantly influenced biological activity .

Structure–Activity Relationship (SAR)

Research has indicated that modifications to the structure of thiadiazole derivatives can enhance their biological activity. For example:

  • Halogen Substitution : The introduction of halogens on the phenyl ring has been shown to improve cytotoxicity.
  • Functional Group Variation : Variations in functional groups attached to the furan or thiadiazole moieties can lead to enhanced interactions with biological targets .

Properties

Molecular Formula

C13H8FN3O2S

Molecular Weight

289.29 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

UBYVJHVGRQGCBR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.